molecular formula C11H12F4O2 B572171 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene CAS No. 1355246-84-2

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

Cat. No.: B572171
CAS No.: 1355246-84-2
M. Wt: 252.209
InChI Key: IPRSGQZXGBVGAQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12F4O2. It is characterized by the presence of a fluorine atom, an isobutoxy group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Isobutoxylation: Attachment of the isobutoxy group through a nucleophilic substitution reaction.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isobutoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has an iodine atom instead of an isobutoxy group, leading to different reactivity and applications.

    1-Iodo-4-(trifluoromethoxy)benzene: Lacks the isobutoxy group, resulting in distinct chemical properties and uses.

    1-Fluoro-2-isobutoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRSGQZXGBVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742728
Record name 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-84-2
Record name 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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